
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and methyl groups, and a but-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a suitable reagent to introduce the but-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the but-2-enoic acid moiety can be reduced to form the saturated acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce the corresponding saturated acids.
科学研究应用
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The but-2-enoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
3-(2,4-Dimethoxyphenyl)but-2-enoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-Methylbut-2-enoic acid, 4-methoxyphenyl ester: Similar backbone but with an ester functional group instead of a carboxylic acid
Uniqueness
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups on the phenyl ring, along with the but-2-enoic acid moiety, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
58530-25-9 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
3-(2,6-dimethoxy-4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-8-5-10(16-3)13(11(6-8)17-4)9(2)7-12(14)15/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
OVIOPOAKYHAXFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C(=CC(=O)O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
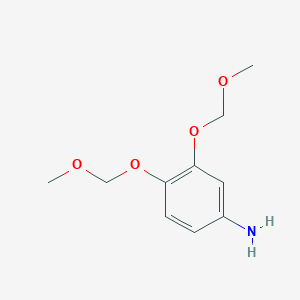

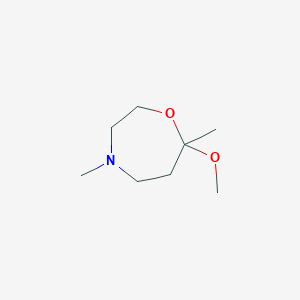
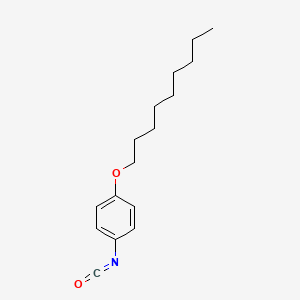
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

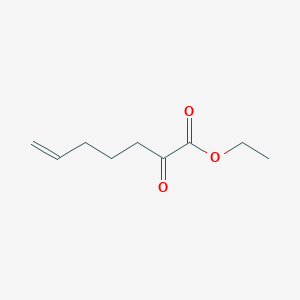
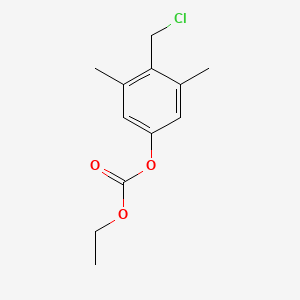
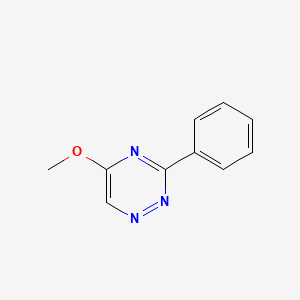
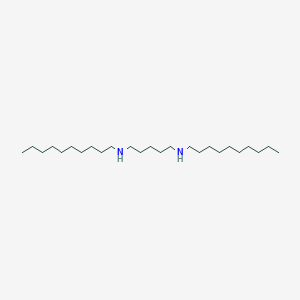
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
